Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]ace tate
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Overview
Description
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure that includes a triazole ring, a pyridyl group, and an allyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with specific molecular pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridyl group play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, affecting cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate: A similar compound with a methyl group instead of an ethyl group, which may exhibit different reactivity and properties.
Propyl 2-[2-(4-prop-2-enyl-5-(2-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]acetate: Another similar compound with a propyl group, potentially offering different solubility and interaction characteristics.
Properties
Molecular Formula |
C16H19N5O3S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C16H19N5O3S/c1-3-9-21-15(12-7-5-6-8-17-12)19-20-16(21)25-11-13(22)18-10-14(23)24-4-2/h3,5-8H,1,4,9-11H2,2H3,(H,18,22) |
InChI Key |
XNNMYVFGQBQEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CC=C)C2=CC=CC=N2 |
Origin of Product |
United States |
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